

In-Depth Technical Guide: MJ-15 (CAS Number: 944154-76-1)

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

MJ-15 is a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1).[1][2][3] Its systematic chemical name is 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide.[1] The compound is intended for laboratory research use only.[2]

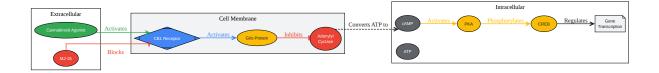
Table 1: Physicochemical Properties of MJ-15

Property	Value	Reference
CAS Number	944154-76-1	[1][2][3]
Molecular Formula	C23H17Cl3N4O	[1][2]
Molecular Weight	471.77 g/mol	[1][2]
Purity	≥99% (HPLC)	[1][2]
Solubility	Soluble to 100 mM in DMSO	[2]
Storage	Store at room temperature	[2]

Mechanism of Action and Signaling Pathway



MJ-15 functions as a selective antagonist of the CB1 receptor.[1][2][3] The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o family of G-proteins. Upon activation by endogenous cannabinoids (e.g., anandamide, 2-AG) or exogenous agonists, the CB1 receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of various ion channels. As an antagonist, **MJ-15** binds to the CB1 receptor and blocks the binding of agonists, thereby inhibiting these downstream signaling events.



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Caption: CB1 receptor signaling pathway and the antagonistic action of MJ-15.

Quantitative Biological Activity

MJ-15 exhibits high potency and selectivity for the rat CB1 receptor.

Table 2: In Vitro Receptor Binding and Functional Activity

Parameter	Species	Value	Reference
Ki (CB1 Receptor)	Rat	27.2 pM	[1][2]
IC50 (CB1 Receptor)	Rat	118.9 pM	[1][2]
CB2 Receptor Inhibition	-	46% at 10 μM	



In Vivo Efficacy

Studies in rodent models of diet-induced obesity have demonstrated the anti-obesity effects of **MJ-15**. Administration of **MJ-15** has been shown to inhibit food intake and reduce body weight gain.[1][2]

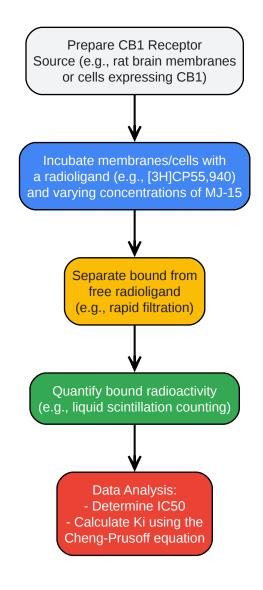
Table 3: Summary of In Vivo Effects in Diet-Induced Obese Rodents

Animal Model	Effect of MJ-15	Reference
Diet-Induced Obese Rats	Inhibition of food intake and body weight gain	[1][2]
Diet-Induced Obese Mice	Inhibition of food intake and body weight gain	[1][2]

Experimental Protocols In Vitro CB1 Receptor Binding Assay (General Protocol)

This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound like **MJ-15** for the CB1 receptor.





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Caption: Workflow for a CB1 receptor radioligand binding assay.

Detailed Methodology:

- Membrane Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to isolate the membrane fraction containing the CB1 receptors. Resuspend the pellet in fresh buffer.
- Binding Assay: In a multi-well plate, combine the membrane preparation with a fixed concentration of a high-affinity CB1 radioligand (e.g., [3H]CP55,940).

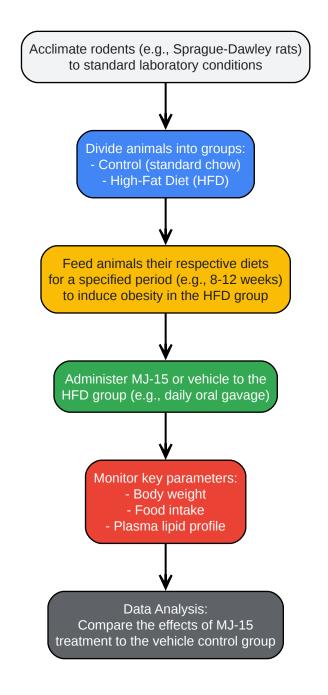


- Competition: Add increasing concentrations of the unlabeled test compound (MJ-15) to compete with the radioligand for binding to the CB1 receptor.
- Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
- Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diet-Induced Obesity (DIO) Rodent Model (General Protocol)

This protocol describes a common method to induce obesity in rodents to test the efficacy of anti-obesity compounds like **MJ-15**.





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Caption: Workflow for a diet-induced obesity study in rodents.

Detailed Methodology:

 Animal Model: Use a rodent strain susceptible to diet-induced obesity, such as Sprague-Dawley or Wistar rats.[2]



- Housing: House the animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
- Diet: After an acclimation period on a standard chow diet, divide the animals into a control group (continuing on standard chow) and a high-fat diet (HFD) group. The HFD should be palatable and have a high percentage of calories from fat (e.g., 45-60%).
- Induction of Obesity: Maintain the animals on their respective diets for a period sufficient to induce a significant increase in body weight and adiposity in the HFD group compared to the control group (typically 8-12 weeks).
- Treatment: Once obesity is established, begin treatment with **MJ-15** or a vehicle control. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen will depend on the pharmacokinetic properties of the compound.
- Monitoring: Throughout the treatment period, regularly monitor and record body weight, food intake, and water consumption.
- Terminal Procedures: At the end of the study, collect blood samples for analysis of plasma parameters such as triglycerides, cholesterol, and glucose. Tissues such as adipose depots and the liver may also be collected for further analysis.
- Data Analysis: Statistically compare the data from the MJ-15 treated group with the vehicletreated HFD group to determine the efficacy of the compound in reducing body weight, food intake, and improving metabolic parameters.

Conclusion

MJ-15 is a valuable research tool for investigating the role of the CB1 receptor in various physiological and pathological processes, particularly in the context of obesity and metabolic disorders. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of CB1 receptor antagonism. The experimental protocols outlined in this guide provide a framework for the characterization and evaluation of **MJ-15** and similar compounds.



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